1-({4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.1.1]hexane-5-carboxylicacid
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Overview
Description
1-({4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.1.1]hexane-5-carboxylicacid is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and analgesic properties . This compound, with its unique bicyclic structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-({4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.1.1]hexane-5-carboxylicacid involves multiple steps. One common synthetic route includes the reaction of 4-aryl-2-hydroxy-4-oxo-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}but-2-enamides with phenylhydrazine in glacial acetic acid. This reaction yields 5-aryl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-phenyl-1H-pyrazole-3-carboxamides . Further treatment with silver nitrate in ethanol-DMF (2:1) produces the corresponding silver salts, while sodium methoxide in methanol-DMF (1:1) yields sodium salts .
Chemical Reactions Analysis
1-({4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.1.1]hexane-5-carboxylicacid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the thiazole ring and the phenyl group.
Common reagents and conditions used in these reactions include glacial acetic acid, ethanol-DMF mixtures, and sodium methoxide in methanol-DMF . Major products formed from these reactions include various salts and derivatives of the original compound.
Scientific Research Applications
1-({4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.1.1]hexane-5-carboxylicacid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound has shown potential in antimicrobial and anti-inflammatory studies.
Medicine: Research indicates its potential use in developing new analgesic and antimicrobial drugs.
Industry: The compound’s unique structure makes it a candidate for various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-({4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.1.1]hexane-5-carboxylicacid involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with bacterial enzymes, inhibiting their function and leading to antimicrobial effects . Additionally, the compound’s anti-inflammatory properties are attributed to its ability to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar compounds to 1-({4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.1.1]hexane-5-carboxylicacid include:
N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)hex-5-ynamide: Another thiazole derivative with similar antimicrobial properties.
5-Aryl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-phenyl-1H-pyrazole-3-carboxamides: These compounds share a similar structure and exhibit comparable biological activities.
The uniqueness of this compound lies in its bicyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H17N3O5S2 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
1-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamoyl]bicyclo[2.1.1]hexane-5-carboxylic acid |
InChI |
InChI=1S/C17H17N3O5S2/c21-14(22)13-10-5-6-17(13,9-10)15(23)19-11-1-3-12(4-2-11)27(24,25)20-16-18-7-8-26-16/h1-4,7-8,10,13H,5-6,9H2,(H,18,20)(H,19,23)(H,21,22) |
InChI Key |
XTHWJOHCBWPXHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1C2C(=O)O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
Origin of Product |
United States |
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